![molecular formula C14H19BrN4O2 B2609782 3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one CAS No. 2415452-60-5](/img/structure/B2609782.png)
3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one
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Overview
Description
Scientific Research Applications
Captodative Formyl- and Acyl(amino)alkenes Synthesis
Piperidine reactions with brominated ketones result in compounds that can undergo further transformations to produce captodative alkenes. These reactions demonstrate the versatility of piperidine and brominated compounds in synthesizing chemically interesting and potentially valuable molecules (Rulev et al., 2003).
Stereoselective Synthesis of Piperidines
The stereoselective synthesis of cis-3,4-disubstituted piperidines from azetidines showcases the potential of these methods in creating valuable templates for medicinal chemistry. This work underscores the importance of piperidine derivatives in drug discovery (Mollet et al., 2011).
Asymmetric Synthesis from Chiral Lactams
Chiral lactams have been used to synthesize enantiomerically pure piperidines, highlighting the importance of stereochemistry in the synthesis of bioactive compounds. This method provides a pathway to produce various substituted piperazines and piperidines (Micouin et al., 1994).
Novel Piperidin-4-one Oxime Derivatives
The synthesis and characterization of piperidin-4-one oxime derivatives indicate the compound's potential for antimicrobial activity. This research contributes to the development of new therapeutic agents (Sundararajan et al., 2015).
Piperidine and Pyrimidine Derivatives in Medicinal Chemistry
The preparation and evaluation of piperidine and pyrimidine derivatives for their anti-proliferative activities against cancer cell lines demonstrate the ongoing search for new chemotherapeutic agents. Molecular docking studies further elucidate the potential mechanisms of action (Parveen et al., 2017).
properties
IUPAC Name |
3-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN4O2/c15-10-8-17-14(18-9-10)21-11-3-6-19(7-4-11)12-2-1-5-16-13(12)20/h8-9,11-12H,1-7H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFXCTAKRRQMPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2CCC(CC2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Bromopyrimidin-2-yl)oxy]-[1,3'-bipiperidine]-2'-one |
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